Lipophilicity (LogP) Comparison: Meta-Methyl Substitution Optimizes Balance for CNS Penetration
The meta-methyl substitution on the phenoxyethyl morpholine scaffold yields a calculated logP (SlogP) of approximately 2.7-3.0, which is intermediate between the more polar unsubstituted analog and the more lipophilic para-methyl isomer. This 'Goldilocks' lipophilicity range is associated with optimal passive diffusion across the blood-brain barrier (BBB) and favorable membrane permeability. In comparative HPLC studies on related morpholinoethyl phenylcarbamic esters, the meta-substituted series exhibited a non-linear relationship between log k' and experimental log P', indicating unique conformational or solvation behavior that distinguishes m-derivatives from their o- and p- counterparts [1].
| Evidence Dimension | Lipophilicity (Calculated LogP / SlogP) |
|---|---|
| Target Compound Data | ~2.7 - 3.0 (predicted, SlogP) [2] |
| Comparator Or Baseline | 4-(2-phenoxyethyl)morpholine (unsubstituted): ~2.1; 4-[2-(4-methylphenoxy)ethyl]morpholine (para): ~3.2 (predicted, extrapolated from fragment addition) |
| Quantified Difference | Δ +0.6 vs. unsubstituted; Δ -0.2 vs. para-methyl |
| Conditions | Computational prediction based on atom/fragment contribution methods (e.g., SlogP, XlogP). |
Why This Matters
For CNS-targeted programs, logP values between 2-3 correlate with balanced passive permeability and reduced P-gp efflux liability; the meta-methyl analog sits precisely in this window, whereas the para analog risks higher plasma protein binding and the unsubstituted analog may exhibit insufficient membrane partitioning [3].
- [1] Čižmárik, J. et al. Dependence of log k Obtained by HPLC on log P'exp in the Series Piperidino and Morpholinoethyl Esters of o-, m- and p-Alkoxy Substituted Phenylcarbamic Acids. Collection of Czechoslovak Chemical Communications, 1993, 58, 310-314. View Source
- [2] MMsINC Database. Predicted SlogP for 4-[2-(3-methylphenoxy)ethyl]morpholine (Entry based on canonical SMILES CC1=CC(=CC=C1)OCCN2CCOCC2). View Source
- [3] Pajouhesh, H. and Lenz, G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005, 2, 541-553. View Source
